2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
This compound features a thieno[2,3-d]pyrimidin-4-ol core substituted with a methyl group at position 6 and a methylsulfanyl-acetamide moiety at position 2. Such hybrid structures are frequently explored for their pharmacological properties, particularly antimicrobial and kinase-inhibitory activities . The thienopyrimidine scaffold is notable for its planar aromatic system, which facilitates π-π stacking interactions in biological targets, while the thiazol ring contributes to electron-rich binding motifs.
Properties
IUPAC Name |
2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S3/c1-7-4-8-11(19)15-9(16-12(8)22-7)5-20-6-10(18)17-13-14-2-3-21-13/h2-4H,5-6H2,1H3,(H,14,17,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKIJBZBUMXLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated derivatives, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Thieno[2,3-d]pyrimidine vs. Pyrimidinone: The target compound’s thieno[2,3-d]pyrimidine core (aromatic, fused thiophene-pyrimidine) contrasts with pyrimidinone derivatives (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide in ).
- Thieno[3,2-d]pyrimidine Derivatives: A compound with a thieno[3,2-d]pyrimidin-4-one core () demonstrates how positional isomerism (2,3-d vs. 3,2-d) alters steric and electronic profiles. The 3,2-d configuration may hinder interactions with flat binding pockets due to non-planar substituents .
Substituent Effects
Thiazol vs. Thiadiazol/Aryl Groups :
The 1,3-thiazol-2-yl group in the target compound offers hydrogen-bonding capability via its NH group, unlike the 5-ethyl-1,3,4-thiadiazol-2-yl group in , which lacks such protons. Conversely, N-(2,3-dichlorophenyl) derivatives () rely on halogen bonding, which may enhance lipophilicity but reduce solubility .Hydroxy/Methyl vs. Nitro/Chloro Substituents :
The 4-hydroxy and 6-methyl groups in the target compound improve water solubility compared to nitro () or dichlorophenyl () substituents, which are strongly electron-withdrawing and lipophilic .
Tabulated Comparative Analysis
Table 1: Structural and Functional Group Comparison
Table 2: Physicochemical Properties
Biological Activity
The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities. The structure integrates a thieno[2,3-d]pyrimidine core with various functional groups that enhance its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial and anticancer effects, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of approximately 397.5 g/mol. The presence of sulfur, nitrogen, and oxygen heteroatoms contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Thieno[2,3-d]pyrimidine derivatives have shown promising antibacterial and antimycobacterial activities against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
The minimum inhibitory concentration (MIC) for these compounds has been determined through in vitro assays, demonstrating effective inhibition at low concentrations. The structural features essential for antimicrobial activity include the thienopyrimidine ring and specific substituents on the amido or imino side chains .
Anticancer Activity
The thieno[2,3-d]pyrimidine framework is also recognized for its anticancer properties. Several studies have highlighted the potential of related compounds in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells .
- Apoptosis Induction : Some derivatives promote apoptosis in tumor cells by activating intrinsic pathways .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound suggests a synergistic effect on its biological activity. The SAR studies indicate that:
- The sulfanyl group enhances interaction with biological targets.
- Substituents on the thiazole and acetamide components can significantly influence potency against specific pathogens or cancer cell lines.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes:
- Formation of Thieno[2,3-d]pyrimidine Core : This involves cyclization reactions starting from appropriate precursors.
- Introduction of Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
- Attachment of Thiazole and Acetamide Moieties : These are generally added via coupling reactions or acylation methods.
Case Studies
Several studies have assessed the biological activity of thieno[2,3-d]pyrimidine derivatives:
- A study demonstrated that specific derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Another research highlighted the anticancer potential of related compounds in inhibiting the growth of various cancer cell lines through apoptosis induction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
